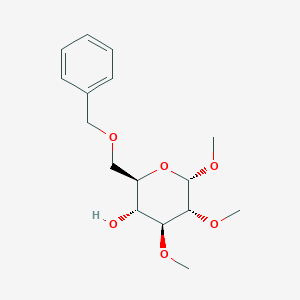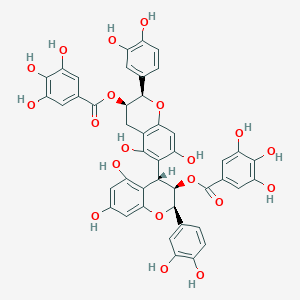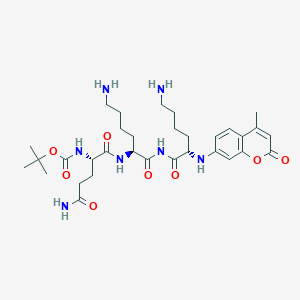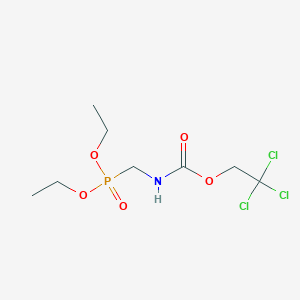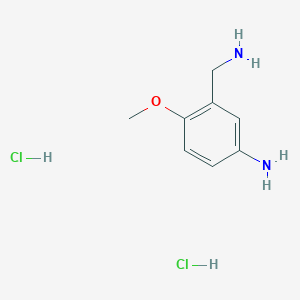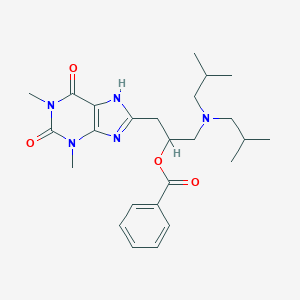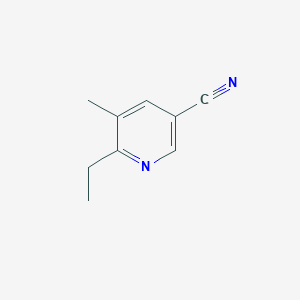![molecular formula C24H42I2N2O4 B024549 Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide CAS No. 101611-66-9](/img/structure/B24549.png)
Methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-8-carboxylate diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester is a chemical compound with the molecular formula C24-H42-N2-O4.2I and a molecular weight of 676.48 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The preparation of 1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester involves synthetic routes that typically include the reaction of quinuclidine derivatives with hexamethylene diiodide under specific conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has applications in biological studies, particularly in understanding molecular interactions and pathways.
Medicine: This compound is explored for its potential therapeutic effects and drug development.
Industry: It is used in industrial processes that require specific chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester involves its interaction with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,1’-Hexamethylenebis(3-carboxyquinuclidinium iodide) dimethyl ester can be compared with other similar compounds, such as:
Quinuclidine derivatives: These compounds share a similar quinuclidine structure but differ in their functional groups and properties.
Eigenschaften
CAS-Nummer |
101611-66-9 |
|---|---|
Molekularformel |
C24H42I2N2O4 |
Molekulargewicht |
676.4 g/mol |
IUPAC-Name |
methyl 1-[6-(3-methoxycarbonyl-1-azoniabicyclo[2.2.2]octan-1-yl)hexyl]-1-azoniabicyclo[2.2.2]octane-3-carboxylate;diiodide |
InChI |
InChI=1S/C24H42N2O4.2HI/c1-29-23(27)21-17-25(13-7-19(21)8-14-25)11-5-3-4-6-12-26-15-9-20(10-16-26)22(18-26)24(28)30-2;;/h19-22H,3-18H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HACWHPLOPMLTCY-UHFFFAOYSA-L |
SMILES |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
Kanonische SMILES |
COC(=O)C1C[N+]2(CCC1CC2)CCCCCC[N+]34CCC(CC3)C(C4)C(=O)OC.[I-].[I-] |
Synonyme |
methyl 1-[6-(8-methoxycarbonyl-1-azoniabicyclo[2.2.2]oct-1-yl)hexyl]-1 -azoniabicyclo[2.2.2]octane-8-carboxylate diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)

